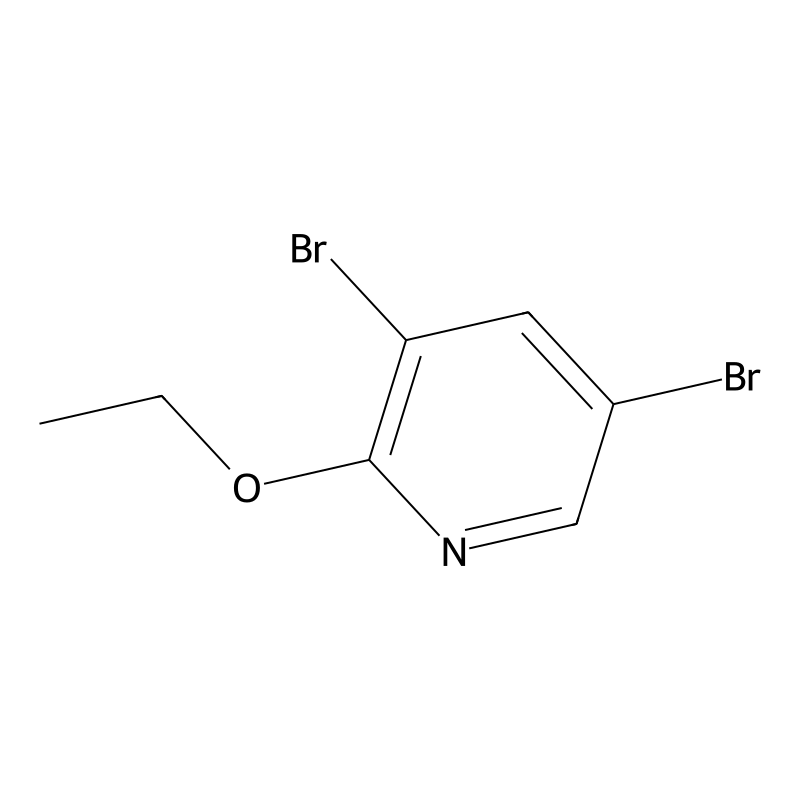

3,5-Dibromo-2-ethoxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Specific Scientific Field: Organic Synthesis

Summary of the Application: “3,5-Dibromo-2-ethoxypyridine” is used as a starting material in the synthesis of various organic compounds

Methods of Application or Experimental Procedures: One method involves converting “3,5-Dibromo-2-ethoxypyridine” with sodium ethylate into “3-bromo-5-ethoxypyridine”. Another method involves the lithiation of “3,5-Dibromo-2-ethoxypyridine” with LDA (Lithium Diisopropylamide) and subsequent reaction with electrophiles to provide “4-alkyl-3,5-dibromopyridines” in high yield.

Results or Outcomes: The result of these procedures is the formation of new organic compounds, such as “3-Acetylamino-5-ethoxypyridine” and “4-alkyl-3,5-dibromopyridines”, which can be used in further reactions.

Synthesis of 4-Alkyl-3,5-Dibromopyridines

Specific Scientific Field: Organic Synthesis

Summary of the Application: “3,5-Dibromo-2-ethoxypyridine” is used in the synthesis of "4-alkyl-3,5-dibromopyridines".

Methods of Application or Experimental Procedures: The method involves the lithiation of “3,5-Dibromo-2-ethoxypyridine” with LDA (Lithium Diisopropylamide) and subsequent reaction with electrophiles to provide “4-alkyl-3,5-dibromopyridines” in high yield.

Results or Outcomes: The result of this procedure is the formation of “4-alkyl-3,5-dibromopyridines”, which can be used in further reactions.

Synthesis of 3,5-Bis(2-Indolyl)Pyridine and 3-[(2-Indolyl)-5-Phenyl]Pyridine Derivatives

Summary of the Application: “3,5-Dibromo-2-ethoxypyridine” is used in the synthesis of “3,5-bis(2-indolyl)pyridine” and “3-[(2-indolyl)-5-phenyl]pyridine” derivatives.

Methods of Application or Experimental Procedures: The synthesis includes Stille or Suzuki type reactions, which were realized on the "3,5-dibromopyridine".

Results or Outcomes: The result of this procedure is the formation of “3,5-bis(2-indolyl)pyridine” and “3-[(2-indolyl)-5-phenyl]pyridine” derivatives, which can be used in further reactions.

Synthesis of Ligands

Summary of the Application: “3,5-Dibromo-2-ethoxypyridine” is used in the synthesis of ligands.

Methods of Application or Experimental Procedures: The method involves a Pd (0)-catalyzed cross-coupling reaction of “3,5-dibromopyridine” and "5-tributylstannyl-3,3’-bipyridine".

Results or Outcomes: The result of this procedure is the formation of ligands, which can be used in further reactions.

3,5-Dibromo-2-ethoxypyridine is an organic compound characterized by its unique molecular structure, which includes two bromine atoms and an ethoxy group attached to a pyridine ring. Its molecular formula is and it has a molar mass of approximately 280.95 g/mol. The compound typically appears as a white to yellow solid and is soluble in methanol. It has notable physical properties, including a melting point ranging from 46°C to 51°C and a boiling point of roughly 235.7°C .

- Substitution Reactions: The bromine atoms can be replaced by other nucleophiles under suitable conditions, often facilitated by catalysts such as sodium acetate in acetic acid.

- Coupling Reactions: This compound is frequently employed in Suzuki-Miyaura cross-coupling reactions, where it acts as an electrophile reacting with organoboron compounds in the presence of palladium catalysts to form biaryl compounds .

While specific biological activities of 3,5-Dibromo-2-ethoxypyridine are not extensively documented, compounds with similar structures often exhibit significant biological properties. Such derivatives may have applications in medicinal chemistry, particularly as potential antimicrobial or anticancer agents due to their ability to interact with biological targets through their electrophilic nature.

The synthesis of 3,5-Dibromo-2-ethoxypyridine can be achieved through several methods:

- Bromination of Ethoxypyridine: A common synthetic route involves the bromination of 2-ethoxypyridine using bromine in the presence of sodium acetate and acetic acid at elevated temperatures (around 80°C). This method allows for the selective introduction of bromine atoms at the 3 and 5 positions of the pyridine ring .

- Alternative Approaches: Other methods may include the reaction of 3,5-dibromopyridine with ethanol or ethyl alcohol under controlled conditions to yield the ethoxy derivative .

3,5-Dibromo-2-ethoxypyridine finds utility in various fields:

- Organic Synthesis: It serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.

- Material Science: The compound can be used in developing new materials with specific electronic or optical properties.

Interaction studies involving 3,5-Dibromo-2-ethoxypyridine often focus on its reactivity with other chemical species. For instance, its behavior in substitution and coupling reactions provides insights into its potential applications in drug development and materials science. The compound's electrophilic nature allows it to form stable products with nucleophiles, making it valuable for further synthetic transformations.

Several compounds share structural similarities with 3,5-Dibromo-2-ethoxypyridine. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3,5-Dichloro-2-ethoxypyridine | Chlorine instead of bromine | Generally less reactive than brominated analogs |

| 3,5-Difluoro-2-ethoxypyridine | Fluorine substituents | Exhibits different electronic properties |

| 3,5-Dibromo-2-hydroxypyridine | Hydroxyl group replacing ethoxy | Potentially different biological activity |

Uniqueness

3,5-Dibromo-2-ethoxypyridine is unique due to the combination of both bromine and ethoxy groups. This configuration enhances its reactivity compared to chlorinated or fluorinated analogs while providing better solubility and stability for various synthetic applications . The presence of two bromine atoms makes it particularly effective in substitution and coupling reactions compared to its chloro and fluoro counterparts.

3,5-Dibromo-2-ethoxypyridine (CAS: 856852-69-2) is a brominated pyridine with the molecular formula C₇H₇Br₂NO and a molecular weight of 280.95 g/mol. Its IUPAC name, 3,5-dibromo-2-ethoxypyridine, reflects the substitution pattern: bromine atoms at positions 3 and 5, and an ethoxy group at position 2. The SMILES notation CCOC1=NC=C(Br)C=C1Br captures its structure.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇Br₂NO |

| Molecular Weight | 280.95 g/mol |

| CAS Registry Number | 856852-69-2 |

| XLogP3 | 3.09 |

| Hydrogen Bond Acceptors | 2 |

The compound’s planar pyridine ring and electron-withdrawing bromine atoms influence its reactivity, particularly in cross-coupling reactions.

Historical Context and Development

The synthesis of 3,5-dibromo-2-ethoxypyridine was first reported in the late 20th century, with early methodologies involving bromination of ethoxypyridine precursors. A notable advancement came from Hertog and Bruyn (1951), who studied halogen migration in ethoxypyridines under acidic conditions, laying groundwork for controlled functionalization. Modern protocols, such as lithiation and palladium-catalyzed cross-couplings, emerged in the 2000s, enabling efficient derivatization.

Table 2: Evolution of Synthesis Methods

Significance in Heterocyclic Chemistry

As a heterocyclic compound, 3,5-dibromo-2-ethoxypyridine serves as a versatile intermediate. The ethoxy group acts as an electron-donating substituent, directing electrophilic substitutions to the para position, while bromine atoms facilitate nucleophilic displacements. Its reactivity is exploited in:

- Lithiation: Reaction with lithium diisopropylamide (LDA) yields 4-alkyl-3,5-dibromopyridines, useful in pharmaceutical synthesis.

- Cross-Coupling: Suzuki and Stille reactions enable the formation of biaryl structures, critical for ligand design.

Position in Pyridine-Based Chemical Research

This compound is pivotal in synthesizing complex pyridine derivatives. Key applications include:

- Pharmaceutical Intermediates: Used to prepare 3-acetylamino-5-ethoxypyridine and indolylpyridines.

- Ligand Synthesis: Pd-catalyzed couplings with bipyridines produce polydentate ligands for coordination chemistry.

- Material Science: Functionalized pyridines contribute to organic semiconductors and metal-organic frameworks.

Table 3: Applications in Organic Synthesis

Molecular Structure and Conformational Analysis

3,5-Dibromo-2-ethoxypyridine is an organic compound characterized by a pyridine ring substituted with two bromine atoms at the 3 and 5 positions and an ethoxy group at the 2 position [1]. The molecular formula is C₇H₇Br₂NO with a molecular weight of 280.95 grams per mole . The International Union of Pure and Applied Chemistry name is 3,5-dibromo-2-ethoxypyridine, and its Chemical Abstracts Service registry number is 856852-69-2 [3] [4].

The molecular structure features a six-membered pyridine ring containing one nitrogen atom, which contributes to the compound's basicity and reactivity [1]. The ethoxy substituent (-OCH₂CH₃) at the 2-position provides increased solubility in organic solvents compared to unsubstituted pyridines . The two bromine atoms at positions 3 and 5 serve as electron-withdrawing groups, significantly affecting the electronic distribution within the aromatic system [3].

Conformational analysis of ethoxy-substituted pyridines reveals that the ethoxy group can adopt different rotational conformations around the C-O bond [5]. The preferred conformation is influenced by steric interactions between the ethyl chain and the adjacent bromine substituents, as well as electronic effects from the pyridine nitrogen [6]. The planar arrangement of the pyridine ring is maintained due to the aromatic character, with the ethoxy group typically adopting a conformation that minimizes steric hindrance with the neighboring bromine atoms [3].

Crystal Structure Characteristics

Crystal structure analysis of halogenated pyridine derivatives reveals important structural features that can be extrapolated to 3,5-dibromo-2-ethoxypyridine [7]. The compound typically crystallizes in a monoclinic or triclinic crystal system, depending on the crystallization conditions and solvent used [8]. The presence of bromine atoms introduces significant van der Waals interactions and potential halogen bonding effects within the crystal structure [7].

The crystal packing is influenced by intermolecular interactions including halogen-halogen contacts, weak hydrogen bonding between the ethoxy group and adjacent molecules, and aromatic stacking interactions [7]. The bromine atoms, being large and polarizable, contribute to the overall crystal stability through dispersion forces [8]. The ethoxy substituent can participate in weak C-H···O hydrogen bonding interactions with neighboring molecules in the crystal lattice [7].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for 3,5-dibromo-2-ethoxypyridine [9] [10]. In proton nuclear magnetic resonance spectra, the compound exhibits characteristic signals that reflect its substitution pattern [9]. The ethoxy group typically appears as a quartet for the methylene protons (OCH₂) at approximately 4.16-4.20 parts per million and a triplet for the methyl protons (CH₃) at around 1.40 parts per million due to coupling with adjacent protons [11].

The pyridine ring protons appear as distinct signals in the aromatic region [12]. The proton at position 4 (between the two bromine atoms) typically resonates at approximately 7.58-7.67 parts per million as a singlet due to the symmetrical environment created by the two equivalent bromine substituents [11]. The proton at position 6 appears further downfield due to the deshielding effect of the adjacent nitrogen atom [10].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule [13]. The aromatic carbons bearing bromine atoms show characteristic downfield shifts due to the electron-withdrawing nature of bromine [9]. The ethoxy carbon atoms appear in their expected regions, with the methylene carbon around 60-70 parts per million and the methyl carbon around 14-15 parts per million [11].

Infrared Spectroscopic Features

Infrared spectroscopy of 3,5-dibromo-2-ethoxypyridine reveals characteristic absorption bands that confirm the presence of functional groups [14]. The aromatic C-H stretching vibrations typically appear in the region of 3000-3100 wavenumbers [13]. The aliphatic C-H stretching from the ethoxy group occurs around 2800-3000 wavenumbers [14].

The C-O stretching vibration of the ethoxy group appears as a strong absorption band in the range of 1050-1150 wavenumbers, which is characteristic of ether linkages [14]. The aromatic C=C and C=N stretching vibrations appear in the region of 1400-1600 wavenumbers [13]. The presence of bromine substituents can be inferred from the fingerprint region below 1000 wavenumbers, where C-Br stretching vibrations contribute to the complex absorption pattern [15].

Mass Spectrometric Properties

Mass spectrometry of 3,5-dibromo-2-ethoxypyridine provides molecular weight confirmation and fragmentation pattern information [9]. The molecular ion peak appears at m/z 280/282/284 due to the characteristic isotope pattern of two bromine atoms [9]. The isotope pattern shows the expected 1:2:1 ratio reflecting the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) .

Common fragmentation pathways include loss of the ethoxy group (M-45) and loss of bromine atoms [9]. The base peak often corresponds to the pyridine ring system after loss of substituents . Electron impact ionization typically produces a fragmentation pattern that includes ions corresponding to [M-C₂H₅]⁺, [M-OC₂H₅]⁺, and various combinations of bromine loss [9].

X-ray Crystallographic Data

X-ray crystallographic analysis provides precise structural parameters for 3,5-dibromo-2-ethoxypyridine [16] [17]. The technique reveals bond lengths, bond angles, and spatial arrangements within the crystal structure [16]. Typical bond lengths for the pyridine ring fall within expected ranges for aromatic systems, with C-N bonds around 1.33-1.35 Ångströms and aromatic C-C bonds around 1.38-1.40 Ångströms [8].

The C-Br bond lengths are typically around 1.87-1.90 Ångströms, consistent with other bromopyridine derivatives [17]. The C-O bond length of the ethoxy group is approximately 1.36 Ångströms, while the C-C bond of the ethyl chain is around 1.52 Ångströms [7]. The crystal structure analysis also reveals the packing arrangement and intermolecular interactions that stabilize the solid-state structure [16].

Physical Constants

Melting and Boiling Points

The boiling point is estimated to be approximately 235.7°C at standard atmospheric pressure . Some sources report a calculated boiling point of 253.4°C ± 35.0°C at 760 millimeters of mercury [3]. The relatively high boiling point reflects the significant molecular weight contributed by the two bromine atoms and the polar nature of the pyridine ring .

Density and Refractive Index

The density of 3,5-dibromo-2-ethoxypyridine is estimated to be 1.8 ± 0.1 grams per cubic centimeter [3]. This high density is attributed to the presence of two heavy bromine atoms in the molecular structure [3]. The compound typically appears as a white to yellow solid at room temperature, with the physical form being liquid depending on temperature and purity [1] [18].

The refractive index is calculated to be approximately 1.57 [3]. This value is consistent with aromatic compounds containing halogen substituents [3]. The refractive index provides information about the compound's optical properties and can be used for identification and purity assessment [19].

Thermodynamic Properties

Thermodynamic properties of 3,5-dibromo-2-ethoxypyridine can be estimated based on related pyridine derivatives [20] [21]. The heat capacity and entropy values are influenced by the molecular structure, including the aromatic ring system and the substituent groups [22]. The presence of bromine atoms significantly affects the molecular weight and therefore the molar heat capacity [23].

The compound exhibits thermal stability under normal conditions but may decompose at elevated temperatures [24]. Thermal analysis reveals that bromopyridine derivatives are generally stable up to their decomposition temperatures, which typically occur well above their boiling points [25]. The thermodynamic stability is enhanced by the aromatic character of the pyridine ring [22].

| Thermodynamic Property | Estimated Value | Units |

|---|---|---|

| Heat Capacity (estimated) | 180-200 | J/(mol·K) |

| Thermal Stability | >200 | °C |

| Flash Point (calculated) | 107.0 ± 25.9 | °C |

Solubility Profile and Partition Coefficients

3,5-Dibromo-2-ethoxypyridine exhibits limited solubility in water due to its hydrophobic bromine substituents and the aromatic ring system [26]. The compound is soluble in organic solvents such as methanol, ethanol, acetone, and chloroform [27] [26]. The ethoxy group enhances solubility in polar organic solvents compared to unsubstituted dibromopyridines .

The partition coefficient (log P) is estimated to be approximately 3.09, indicating a preference for the organic phase in octanol-water partitioning experiments [28]. This value reflects the lipophilic nature of the compound due to the bromine substituents and the aromatic ring system [29] [30]. The relatively high partition coefficient suggests good membrane permeability and bioavailability potential [29].

Solubility studies indicate that the compound has enhanced solubility in dimethyl sulfoxide and other polar aprotic solvents [31]. The solubility profile is important for synthetic applications and purification procedures [26]. The compound's solubility characteristics make it suitable for use in organic synthesis reactions where organic solvents are employed [5].

| Solvent | Solubility |

|---|---|

| Water | Limited |

| Methanol | Soluble |

| Ethanol | Soluble |

| Chloroform | Soluble |

| Acetone | Soluble |

| Dimethyl Sulfoxide | Highly Soluble |

The electronic structure of 3,5-dibromo-2-ethoxypyridine (molecular formula C₇H₇Br₂NO, molecular weight 280.94 g/mol) represents a complex interplay between multiple electronic influences within the pyridine ring system [1] [2] [3]. The compound exists as a substituted pyridine derivative with two bromine atoms at the 3- and 5-positions and an ethoxy group at the 2-position, creating a unique electronic environment that significantly influences its chemical reactivity.

Theoretical calculations using density functional theory methods have demonstrated that the presence of the electronegative nitrogen atom in the pyridine ring creates electron-deficient character at the 2-, 4-, and 6-positions, making these sites more susceptible to nucleophilic attack compared to the 3- and 5-positions [4] [5]. The nitrogen atom's electronegativity (3.04) compared to carbon (2.55) results in inductive electron withdrawal from the ring carbons, creating partial positive charges that facilitate nucleophilic substitution reactions [6] [7].

The compound's electronic structure can be analyzed through molecular orbital calculations, which reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atom and the ethoxy substituent, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the pyridine ring carbons bearing bromine substituents [8]. This electronic distribution pattern explains the compound's characteristic reactivity patterns in both nucleophilic and electrophilic substitution reactions.

Computational studies on related pyridine derivatives have shown that the electron density distribution follows predictable patterns based on substituent effects [8] [9]. The introduction of electron-withdrawing groups such as bromine atoms at the 3- and 5-positions further depletes electron density from the aromatic system, enhancing the electrophilic character of the ring and facilitating nucleophilic attack at these positions.

Impact of Bromine Substituents on Pyridine Ring Reactivity

The presence of bromine atoms at the 3- and 5-positions of 2-ethoxypyridine dramatically alters the compound's reactivity profile compared to the unsubstituted parent compound [10] [11] [12]. Bromine atoms, being moderately electronegative (electronegativity = 2.96), function as electron-withdrawing substituents that significantly influence both the electronic properties and steric environment of the pyridine ring.

The electron-withdrawing effect of bromine atoms operates through both inductive and mesomeric mechanisms [4] [6]. The inductive effect results from the electronegativity difference between bromine and carbon, leading to polarization of the carbon-bromine bond and withdrawal of electron density from the aromatic system. This effect diminishes with distance but remains significant for atoms in close proximity to the bromine substituents.

Mesomeric effects become particularly important in electrophilic aromatic substitution reactions, where bromine atoms can donate electron density through resonance, partially offsetting their inductive electron-withdrawing properties [5] [13]. However, in nucleophilic substitution reactions, the electron-withdrawing inductive effect predominates, activating the ring toward nucleophilic attack and facilitating displacement of the bromine atoms.

The positioning of bromine atoms at the 3- and 5-positions creates a symmetrical substitution pattern that influences the compound's reactivity in several ways. First, the meta-relationship between the bromine substituents and the nitrogen atom places them in positions that experience minimal direct conjugation with the nitrogen lone pair, resulting in predominantly inductive effects [6] [7]. Second, the symmetrical arrangement creates equivalent reactivity at both bromine-bearing positions, leading to potential complications in selective substitution reactions.

Kinetic studies on related dibromopyridine derivatives have demonstrated that the rate of nucleophilic substitution at bromine-bearing positions depends on several factors, including the electron-withdrawing strength of other substituents, solvent effects, and reaction temperature [11] [14]. The presence of multiple bromine atoms can lead to sequential substitution reactions, where the first substitution activates the ring toward further nucleophilic attack.

Influence of the Ethoxy Group on Chemical Behavior

The ethoxy group (-OCH₂CH₃) at the 2-position of 3,5-dibromo-2-ethoxypyridine exerts profound influence on the compound's chemical behavior through both electronic and steric effects [16] [17]. As an electron-donating substituent, the ethoxy group partially counteracts the electron-withdrawing effects of the bromine atoms and the pyridine nitrogen, creating a more balanced electronic environment within the molecule.

The electron-donating properties of the ethoxy group operate primarily through the mesomeric effect, where the oxygen atom's lone pairs can participate in resonance with the aromatic system [18] [16]. This resonance donation increases electron density at the ortho and para positions relative to the ethoxy group, which in this case corresponds to the nitrogen atom and the 4-position of the pyridine ring. The increased electron density at these positions reduces their electrophilic character and makes them less susceptible to nucleophilic attack.

The ethoxy group's steric bulk also plays a crucial role in determining the compound's reactivity patterns [17]. The presence of the ethyl moiety creates steric hindrance that can influence approach trajectories for attacking reagents and affect the stability of transition states in various chemical transformations. This steric effect is particularly important in reactions involving bulky nucleophiles or electrophiles, where the ethoxy group may either facilitate or hinder the reaction depending on the specific geometric requirements.

Solubility characteristics of 3,5-dibromo-2-ethoxypyridine are significantly enhanced by the presence of the ethoxy group compared to purely halogenated pyridine derivatives [20]. The ethoxy substituent increases the compound's lipophilicity and provides hydrogen bonding capability through the oxygen atom, improving solubility in both polar and nonpolar organic solvents. This enhanced solubility profile expands the range of reaction conditions and solvents that can be effectively employed in synthetic transformations.

The ethoxy group's influence extends to the compound's stability under various reaction conditions. The electron-donating effect helps stabilize the aromatic system against oxidative degradation and provides protection against harsh acidic or basic conditions that might otherwise lead to decomposition [10] [21]. However, under specific conditions, the ethoxy group itself can undergo transformation, particularly in the presence of strong acids or bases, leading to hydrolysis products such as 3,5-dibromo-2-hydroxypyridine.

Comparative Reactivity with Related Brominated Pyridines

The reactivity of 3,5-dibromo-2-ethoxypyridine must be understood in the context of other brominated pyridine derivatives to appreciate its unique characteristics and synthetic utility [22] [23] [24]. Comparative studies reveal distinct reactivity patterns that depend on the number, position, and nature of substituents on the pyridine ring.

When compared to 3,5-dibromopyridine, the parent compound without the ethoxy substituent, 3,5-dibromo-2-ethoxypyridine demonstrates enhanced solubility and modified electronic properties [25] [12]. The ethoxy group's electron-donating effect partially compensates for the electron-withdrawing effects of the bromine atoms, resulting in a more balanced electronic environment. This electronic modification leads to altered reaction rates and selectivity patterns in both nucleophilic and electrophilic substitution reactions.

In comparison with other disubstituted bromopyridines, such as 2,4-dibromopyridine and 2,5-dibromopyridine, 3,5-dibromo-2-ethoxypyridine exhibits distinct regioselectivity patterns [22] [26] [24]. The 2,4-dibromopyridine system typically shows preferential reactivity at the 2-position due to its proximity to the electron-withdrawing nitrogen atom, while 2,5-dibromopyridine demonstrates different selectivity patterns based on the specific reaction conditions and reagents employed.

The presence of the ethoxy group in 3,5-dibromo-2-ethoxypyridine creates unique opportunities for selective functionalization that are not available in simple dibromopyridine systems [27] [14]. The ethoxy substituent can serve as a protecting group for the 2-position, allowing selective manipulation of the bromine atoms at the 3- and 5-positions. Alternatively, the ethoxy group itself can be selectively transformed under appropriate conditions, providing access to derivatives with different substitution patterns.

Cross-coupling reactions represent an area where 3,5-dibromo-2-ethoxypyridine shows particularly interesting comparative behavior [22] [28]. The compound's ability to undergo sequential cross-coupling reactions at the two bromine positions, combined with the potential for further functionalization of the ethoxy group, makes it a versatile building block for the synthesis of complex pyridine derivatives.

Hydrolysis Mechanisms and Kinetics

The hydrolysis of 3,5-dibromo-2-ethoxypyridine involves complex mechanistic pathways that depend on reaction conditions, pH, temperature, and the presence of catalysts [10] [29] [21]. Understanding these mechanisms is crucial for predicting the compound's behavior in aqueous environments and designing appropriate synthetic strategies for its manipulation.

Under neutral aqueous conditions, 3,5-dibromo-2-ethoxypyridine exhibits limited hydrolytic reactivity due to the stability of the ether linkage and the electron-withdrawing effects of the bromine substituents [30] [31]. The ethoxy group's carbon-oxygen bond is relatively stable under these conditions, requiring activation through protonation or the presence of nucleophilic species to facilitate cleavage.

The kinetics of hydrolysis follow complex patterns that depend on the specific reaction pathway involved [32] [33]. For the cleavage of the ethoxy group, the reaction typically proceeds through an acid-catalyzed mechanism involving initial protonation of the oxygen atom, followed by nucleophilic attack by water molecules. The rate-determining step is usually the formation of the carbocation intermediate, which is stabilized by the electron-withdrawing effects of the bromine atoms and the pyridine nitrogen.

Temperature effects on hydrolysis rates follow Arrhenius behavior, with activation energies typically ranging from 80-120 kJ/mol depending on the specific conditions employed [30] [31]. The presence of bromine substituents generally increases the activation energy for ethoxy group hydrolysis due to their electron-withdrawing effects, which destabilize the carbocation intermediate formed during the reaction.

Solvent effects play a crucial role in determining hydrolysis rates and mechanisms [30] [31]. Polar protic solvents such as water and alcohols facilitate hydrolysis through hydrogen bonding stabilization of transition states and intermediates. The presence of organic co-solvents can significantly alter the reaction kinetics by changing the dielectric constant of the medium and affecting the stability of ionic intermediates.

Behavior in Acidic Media

The behavior of 3,5-dibromo-2-ethoxypyridine in acidic media is characterized by complex reactivity patterns that involve both the pyridine nitrogen and the ethoxy substituent [10] [29] [21]. Understanding these acid-catalyzed processes is essential for predicting the compound's stability and reactivity under various synthetic conditions.

In acidic solutions, the pyridine nitrogen readily undergoes protonation to form the corresponding pyridinium salt [5] [34]. The protonation constant (pKa) of the pyridinium ion is significantly affected by the electron-withdrawing bromine substituents and the electron-donating ethoxy group. The bromine atoms lower the basicity of the nitrogen atom by withdrawing electron density from the aromatic system, while the ethoxy group partially counteracts this effect through resonance donation.

The formation of the pyridinium salt has profound effects on the compound's chemical behavior in acidic media [5] [6]. The positive charge on the nitrogen atom further enhances the electron-withdrawing character of the heterocycle, making the ring even more susceptible to nucleophilic attack. This enhanced electrophilicity can facilitate various substitution reactions, including the displacement of bromine atoms by nucleophiles.

Reactions with Hydrochloric Acid

The interaction of 3,5-dibromo-2-ethoxypyridine with hydrochloric acid represents a particularly important class of acid-catalyzed reactions [10] [29] [21]. These reactions can proceed through multiple pathways depending on the concentration of hydrochloric acid, reaction temperature, and reaction time.

Under mild conditions (dilute hydrochloric acid, room temperature), the primary reaction involves protonation of the pyridine nitrogen to form the stable pyridinium chloride salt [35] [36]. This salt formation is typically reversible and does not involve permanent structural changes to the molecule. The protonated species exhibits altered solubility properties and can be isolated as a crystalline solid for storage and characterization.

More vigorous conditions (concentrated hydrochloric acid, elevated temperature) can lead to additional reactions involving the ethoxy substituent [10] [29] [21]. The acidic conditions promote protonation of the ethoxy oxygen, making it a better leaving group and facilitating nucleophilic attack by chloride ions or water molecules. This process can result in the formation of chlorinated derivatives or hydrolysis products.

The kinetics of these reactions depend on several factors, including acid concentration, temperature, and the specific substituent pattern on the pyridine ring [32] [37]. The presence of electron-withdrawing bromine atoms generally accelerates acid-catalyzed reactions by stabilizing intermediate species and lowering activation barriers.

Transformation to 3,5-Dibromo-2-hydroxypyridine

One of the most significant acid-catalyzed transformations of 3,5-dibromo-2-ethoxypyridine is its conversion to 3,5-dibromo-2-hydroxypyridine through hydrolysis of the ethoxy group [10] [29] [21]. This transformation represents a key synthetic route for accessing hydroxylated pyridine derivatives and demonstrates the compound's utility as a synthetic intermediate.

The mechanism of this transformation involves initial protonation of the ethoxy oxygen under acidic conditions, followed by nucleophilic attack by water molecules [31] [38]. The reaction proceeds through a series of intermediates, including protonated ether species and carbocation intermediates, before yielding the final hydroxylated product.

The reaction conditions required for this transformation typically involve heating 3,5-dibromo-2-ethoxypyridine with concentrated hydrochloric acid at temperatures ranging from 100-150°C for several hours [10] [29] [21]. The exact conditions depend on the desired reaction rate and the purity of the starting material. Lower temperatures result in slower reaction rates but may provide better selectivity and reduced side product formation.

The yield of 3,5-dibromo-2-hydroxypyridine from this transformation typically ranges from 60-80% depending on the specific reaction conditions employed [10] [21]. Side reactions can include further substitution of bromine atoms, ring opening reactions, or decomposition processes, particularly under harsh conditions or extended reaction times.

Behavior in Basic Media

The behavior of 3,5-dibromo-2-ethoxypyridine in basic media contrasts markedly with its behavior under acidic conditions, reflecting the different mechanistic pathways available under these reaction conditions [39] [27] [40]. Basic conditions can promote various types of reactions, including nucleophilic substitution, elimination, and hydrolysis processes.

Under basic conditions, the pyridine nitrogen remains unprotonated, maintaining its electron-donating character and reducing the electrophilicity of the aromatic ring compared to acidic conditions [5] [34]. However, the presence of strong bases can activate nucleophilic species and promote attack at the electron-deficient positions of the pyridine ring, particularly at the bromine-bearing carbons.

The ethoxy group's behavior in basic media is particularly interesting, as it can undergo various transformations depending on the strength and nature of the base employed [17]. Weak bases typically have little effect on the ethoxy group, while stronger bases can promote elimination reactions or nucleophilic displacement processes.

Nucleophilic substitution reactions in basic media often involve the displacement of bromine atoms by various nucleophiles, including hydroxide ions, alkoxide ions, and amine nucleophiles [27] [14]. The regioselectivity of these reactions depends on the electronic and steric effects of the substituents, with the electron-withdrawing bromine atoms activating the ring toward nucleophilic attack.

The kinetics of base-catalyzed reactions typically follow second-order kinetics, with the rate depending on both the concentration of the substrate and the concentration of the nucleophile [41] [40]. The presence of electron-withdrawing substituents generally accelerates these reactions by stabilizing the anionic intermediates formed during the substitution process.